molecular formula C11H12O3 B11726638 5-Methyl-6-acetyl-1,4-benzodioxane

5-Methyl-6-acetyl-1,4-benzodioxane

Cat. No.: B11726638
M. Wt: 192.21 g/mol
InChI Key: RAWMFVYQVVJHBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-acetyl-1,4-benzodioxane can be achieved through several methods. One common approach involves the condensation of appropriate precursors under specific reaction conditions. For instance, the Suzuki–Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds, which can be employed in the synthesis of this compound . This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-acetyl-1,4-benzodioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-Methyl-6-acetyl-1,4-benzodioxane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-6-acetyl-1,4-benzodioxane involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-6-acetyl-1,4-benzodioxane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

1-(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

InChI

InChI=1S/C11H12O3/c1-7-9(8(2)12)3-4-10-11(7)14-6-5-13-10/h3-4H,5-6H2,1-2H3

InChI Key

RAWMFVYQVVJHBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OCCO2)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.